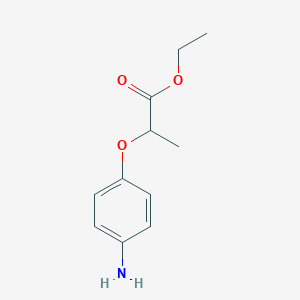

2-(4-氨基苯氧基)丙酸乙酯

描述

Ethyl 2-(4-aminophenoxy)propanoate, also known as ethyl 2-(4-aminophenoxy)propionate, is an organic compound that belongs to the family of propanoate esters. It is useful in the production of pharmaceuticals and herbicides .

Synthesis Analysis

The synthesis of Ethyl 2-(4-aminophenoxy)propanoate involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions. This is followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis . The reaction is conducted with an anticipated conversion of from about 90% to about 99% with a selectivity of from about 90% to about 98% .Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-aminophenoxy)propanoate is C11H15NO3. Its structure was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(4-aminophenoxy)propanoate include the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .科学研究应用

晶体堆积和相互作用

- 2-(4-氨基苯氧基)丙酸乙酯表现出特定的晶体堆积特征,研究表明发生了 N⋯π 和 O⋯π 相互作用以及氢键。这些发现对于理解分子相互作用和晶体工程具有重要意义 (Zhang, Wu, & Zhang, 2011).

除草剂应用

- 该化合物已作为已知除草剂的类似物合成,表明了其在农业应用中的潜力。该研究重点关注其合成过程和除草剂特性,显示了其在农用化学研究中的相关性 (Makino & Yoshioka, 1987).

抗炎作用

- 与 2-(4-氨基苯氧基)丙酸乙酯相关的酚类化合物研究表明具有适度的抗炎活性,这丰富了化学信息,并为抗炎治疗中的医学研究开辟了途径 (Ren et al., 2021).

药物中的多态性

- 对相关化合物多态形式的研究,如 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸乙酯,对于了解药物行为至关重要。这些研究重点关注它们的物理和化学表征,这对于药物开发和质量控制至关重要 (Vogt et al., 2013).

溶解度研究

- 4-(4-氨基苯氧基)-N-甲基吡啶-2-甲酰胺等相关化合物在各种溶剂中的溶解度已得到广泛研究。该研究对于药物制剂和工艺开发至关重要 (Sheng et al., 2018).

光物理化学性质

- 对带有 2-(4-氨基苯氧基)丙酸乙酯基团的化合物的研究重点关注它们的光物理和光化学性质,这对于在材料科学和光化学中的应用至关重要 (Kuruca et al., 2018).

合成和表征

- 与 2-(4-氨基苯氧基)丙酸乙酯相关的化合物的合成和表征对于扩展化学知识库和探索在制药和材料科学等各个领域的潜在应用至关重要 (Altowyan et al., 2022).

作用机制

Target of Action

Ethyl 2-(4-aminophenoxy)propanoate is a precursor for dual GK and PPARγ activators . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important for the treatment of diabetes .

Mode of Action

As a precursor to gk and pparγ activators, it is likely that it interacts with these targets to enhance their activity . This could result in improved glucose metabolism and insulin sensitivity .

Biochemical Pathways

The compound’s effect on the GK and PPARγ pathways could lead to downstream effects on glucose metabolism and insulin sensitivity . .

Result of Action

As a precursor to GK and PPARγ activators, it is likely that its action results in enhanced activity of these targets, potentially leading to improved glucose metabolism and insulin sensitivity .

属性

IUPAC Name |

ethyl 2-(4-aminophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDYVPVMGBZEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

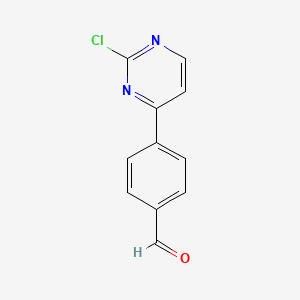

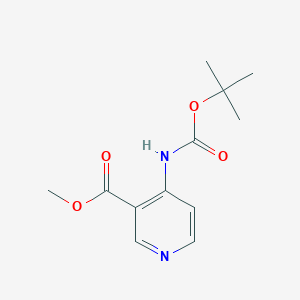

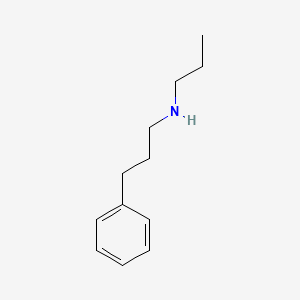

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)

![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)

![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)

![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)